Cas no 851808-81-6 (2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one)

2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- Ethanone, 1-[4,5-dihydro-2-[[(3-nitrophenyl)methyl]thio]-1H-imidazol-1-yl]-2-(4-methoxyphenyl)-
- 2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- 2-(4-methoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- HMS2714A10
- MLS000684708
- CHEMBL1584507
- 851808-81-6
- SR-01000127504-1
- AKOS024589526
- SR-01000127504
- SMR000323222
- F0630-1911
- 2-(4-methoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
-
- Inchi: 1S/C19H19N3O4S/c1-26-17-7-5-14(6-8-17)12-18(23)21-10-9-20-19(21)27-13-15-3-2-4-16(11-15)22(24)25/h2-8,11H,9-10,12-13H2,1H3
- InChI Key: PHLOBCWUSNGYBP-UHFFFAOYSA-N
- SMILES: C(=O)(N1C(SCC2=CC=CC([N+]([O-])=O)=C2)=NCC1)CC1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 385.10962727g/mol
- Monoisotopic Mass: 385.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 113Ų
2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1911-10mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-40mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-75mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-2μmol |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-20μmol |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-50mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-3mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-5mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-4mg |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1911-5μmol |
2-(4-methoxyphenyl)-1-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851808-81-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Introduction to 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS No. 851808-81-6)
2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, identified by its CAS number 851808-81-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenyl ring substituted with a methoxy group, an imidazole moiety, and a nitrophenylmethylsulfanyl side chain. The unique combination of these structural elements imparts distinct chemical and pharmacological properties, making it a subject of intense study for potential therapeutic applications.
The imidazole ring in this molecule is a key pharmacophore that has been extensively studied for its role in various biological processes. Imidazole derivatives are well-known for their bioactivity, particularly in the context of enzyme inhibition and receptor binding. In recent years, researchers have been exploring the therapeutic potential of imidazole-based compounds in treating a wide range of diseases, including infectious diseases, cancer, and neurological disorders. The presence of the 4,5-dihydro-1H-imidazol-1-yl moiety in 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one suggests that it may interact with biological targets in a manner similar to other imidazole derivatives.
The nitrophenylmethylsulfanyl group is another critical feature of this compound. Nitroaromatic compounds have long been recognized for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The sulfur atom in the methylsulfanyl group can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions, which may influence the compound's reactivity and biological activity. This structural feature makes 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one a promising candidate for further investigation.
The 4-methoxyphenyl substituent at the beginning of the molecular structure adds another layer of complexity to this compound. Methoxy groups are commonly found in pharmaceutical molecules due to their ability to modulate solubility, metabolic stability, and binding affinity. The methoxy group in this compound may contribute to its overall pharmacokinetic profile by influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the methoxy group can participate in hydrogen bonding interactions with biological targets, which may enhance the compound's binding affinity.
Recent studies have highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibits such multifunctionality due to its complex structural features. For instance, the imidazole ring can interact with enzymes involved in DNA replication and repair, while the nitrophenylmethylsulfanyl group may inhibit inflammatory pathways. This dual-action potential makes it an attractive candidate for developing novel therapeutic strategies against complex diseases.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate activity against certain bacterial strains and may have antiproliferative effects on cancer cell lines. These findings are particularly intriguing given the growing concern over antibiotic resistance and the need for new anticancer agents. The exact mechanisms by which this compound exerts its effects are still under investigation but preliminary data suggest that it may interfere with essential cellular processes through multiple pathways.
The synthesis of 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one presents significant challenges due to its complex structure. Multi-step synthetic routes involving condensation reactions between various precursors are typically employed to construct the imidazole ring and introduce the nitrophenylmethylsulfanyl side chain. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield under controlled conditions.
The chemical stability of this compound is another critical consideration for its potential therapeutic applications. Factors such as pH sensitivity, thermal stability, and solubility must be carefully evaluated to ensure that it remains effective during storage and administration. Preliminary stability studies indicate that this compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.
The potential toxicity profile of 2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is also an important area of focus. Acute toxicity studies have been conducted to assess its safety profile at different doses levels. These studies provide valuable insights into its potential side effects and help determine safe dosing ranges for further clinical development.
Future research directions include exploring the structure Activity Relationship (SAR) of this compound to identify structural modifications that can enhance its potency and selectivity. Additionally, computational modeling techniques such as molecular docking can be employed to predict how this compound interacts with biological targets at the molecular level.
The development of novel pharmaceutical agents requires a multidisciplinary approach involving chemists who specialize in organic synthesis biologists who study drug mechanisms pharmacologists who evaluate drug efficacy toxicologists who assess safety regulatory experts who ensure compliance with regulatory standards
851808-81-6 (2-(4-methoxyphenyl)-1-(2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one) Related Products
- 2359017-93-7(2,2-difluoro-1-(1H-pyrazol-5-yl)cyclopropylmethanamine)
- 182323-68-8((R)-2-(phenoxymethyl)pyrrolidine)
- 2763938-85-6(tert-butyl 2-amino-4-formyl-1H-imidazole-1-carboxylate)
- 1281146-61-9(6-chloro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-3-carboxamide)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 2097984-78-4((1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol)
- 1806768-32-0(4-Amino-2-(difluoromethyl)pyridine-6-carboxaldehyde)
- 1207035-75-3(2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-2-(pyridin-4-yl)ethylacetamide)
- 1448787-63-0(Phenyl-(4-pyridin-3-yl-phenyl)-amine)
- 1823603-13-9(Tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate)



